5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide
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Overview
Description
5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide typically involves multiple steps. One common approach starts with the preparation of 1-(4-fluorophenyl)piperazine. This intermediate is synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a microwave reactor . The resulting 1-(4-fluorophenyl)piperazine is then further reacted with thiophene-3-sulfonyl chloride and N,N-dimethylformamide to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)piperazine
- 1-(2-methoxyphenyl)piperazine
- 1-(4-trifluoromethylphenyl)piperazine
Uniqueness
5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide is unique due to the combination of its fluorophenyl and thiophene-sulfonamide moieties. This unique structure imparts specific electronic and steric properties that can enhance its binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S2/c1-19(2)26(23,24)15-11-16(25-12-15)17(22)21-9-7-20(8-10-21)14-5-3-13(18)4-6-14/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCKNNMTLSZQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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